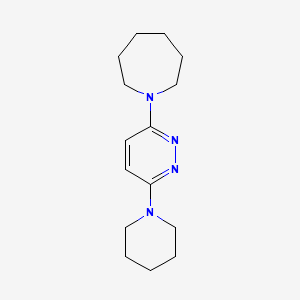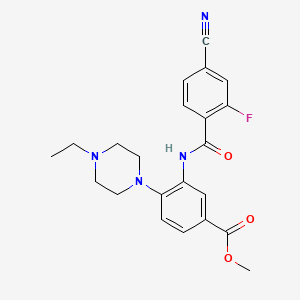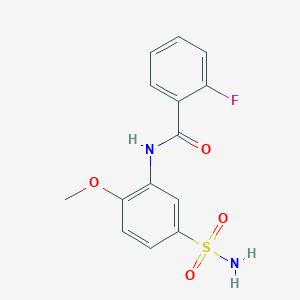![molecular formula C19H25NO3 B5353347 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5353347.png)
6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with various substituents, including a piperidine ring
Orientations Futures
Piperidine derivatives continue to play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of new synthesis methods and the discovery of new potential drugs containing piperidine moiety are important future directions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate diketone.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using 2-ethylpiperidine and a suitable leaving group on the chromenone core.
Hydroxylation and Methylation: The hydroxyl and methyl groups can be introduced through selective hydroxylation and methylation reactions using reagents such as methyl iodide and hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and chromenone core play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 3-(1-Ethylpiperidin-2-yl)quinolin-2(1H)-one
Uniqueness
6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of a chromenone core with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-15-7-5-6-8-20(15)11-14-10-16-12(2)9-17(21)23-19(16)13(3)18(14)22/h9-10,15,22H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXMXULAXFVSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC3=C(C(=C2O)C)OC(=O)C=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2,4-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5353282.png)

![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5353293.png)
![(6E)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5353306.png)

![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-5-(4-methoxyphenyl)-2-furamide](/img/structure/B5353315.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5353329.png)
![5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B5353334.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B5353340.png)
![6-chloro-2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]-4(1H)-quinolinone](/img/structure/B5353341.png)
![N-[4-(BUTAN-2-YL)PHENYL]-1-(2-METHOXYACETYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5353343.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5353348.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5353349.png)
